4-Cyclohexylpyrrolidin-2-one: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
4-Cyclohexylpyrrolidin-2-one: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
As drug discovery and advanced materials science pivot toward molecules with higher three-dimensional complexity, aliphatic heterocycles have become foundational scaffolds. 4-Cyclohexylpyrrolidin-2-one (CAS: 1428233-96-8) represents a critical structural motif in this paradigm. By replacing planar aromatic systems with a bulky, flexible cyclohexyl ring, this compound offers enhanced lipophilicity, increased saturation (Fsp³), and highly specific steric interactions while maintaining the robust hydrogen-bonding capacity of the pyrrolidin-2-one (lactam) core.
This technical whitepaper provides an in-depth analysis of its chemical properties, structural rationale, and a self-validating synthetic protocol designed for scalable laboratory deployment.
Physicochemical Properties & Quantitative Data
Understanding the baseline quantitative metrics of 4-Cyclohexylpyrrolidin-2-one is essential for predicting its behavior in biological assays and organic synthesis. The data summarized below highlights its low molecular weight and optimal lipophilicity profile.
| Property | Value | Reference |
| IUPAC Name | 4-cyclohexylpyrrolidin-2-one | |
| CAS Number | 1428233-96-8 | [1] |
| Molecular Formula | C10H17NO | [1] |
| Molecular Weight | 167.25 g/mol | [1] |
| Monoisotopic Mass | 167.13101 Da | |
| Predicted XLogP | ~2.2 | |
| Canonical SMILES | O=C1CC(C2CCCCC2)CN1 | [1] |
| InChIKey | PWSUQCRPENFXDF-UHFFFAOYSA-N | [1] |
Structural Dynamics & Pharmacological Relevance
The strategic value of 4-Cyclohexylpyrrolidin-2-one lies in its structural divergence from its aromatic analog, 4-phenylpyrrolidin-2-one (commonly known as Phenibut lactam). In modern medicinal chemistry, the transition from planar (sp²) to saturated (sp³) carbon centers—quantified as the Fsp³ fraction—is a proven driver for clinical success[2].
The cyclohexyl substitution forces the molecule "out of flatland," significantly altering its pharmacological profile:
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Steric Bulk: The chair conformation of the cyclohexyl ring introduces a dynamic steric shield, which can enhance target specificity by occupying deep hydrophobic pockets that planar phenyl rings cannot optimally fill.
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Lipophilicity (LogP): The predicted XLogP of ~2.2[3] indicates excellent membrane permeability, making it an ideal candidate for central nervous system (CNS) applications or as a highly lipophilic linker in bioconjugation.
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Hydrogen Bonding: The lactam core remains unhindered, acting as a strict H-bond donor (N-H) and acceptor (C=O) to anchor the molecule to target proteins.
Figure 1: Structure-property relationships driven by the C4-cyclohexyl substitution.
Strategic Synthetic Methodologies
The synthesis of 4-Cyclohexylpyrrolidin-2-one is typically approached via two distinct pathways, depending on precursor availability and scale requirements.
Route A: Catalytic Hydrogenation (Top-Down) This route involves the direct reduction of 4-phenylpyrrolidin-2-one. The causality behind catalyst selection is critical here: standard Palladium on Carbon (Pd/C) often requires harsh conditions that risk hydrogenolysis of the lactam C-N bond. Instead, Rhodium on Alumina (Rh/Al₂O₃) is utilized. Rhodium exhibits superior catalytic turnover for arene saturation at moderate temperatures, ensuring the phenyl ring is fully reduced to a cyclohexyl moiety while preserving the sensitive lactam core.
Route B: De Novo Assembly (Bottom-Up) For a purely aliphatic build, a Michael addition is employed. Ethyl 3-cyclohexylacrylate is reacted with nitromethane using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The resulting nitro-ester intermediate undergoes reductive cyclization (using Raney Nickel and H₂). The causality of the spontaneous cyclization is driven by thermodynamics: the reduction yields a primary amine, which rapidly undergoes intramolecular nucleophilic acyl substitution with the adjacent ethyl ester to form the highly stable 5-membered lactam.
Figure 2: Synthetic pathways for 4-Cyclohexylpyrrolidin-2-one via two distinct routes.
Self-Validating Experimental Protocol: Catalytic Hydrogenation
To ensure maximum reproducibility and scientific integrity, the following protocol for Route A is designed as a self-validating system .
The Self-Validation Mechanism: The starting material (4-phenylpyrrolidin-2-one) contains a strong UV chromophore (the aromatic ring) that is highly active at 254 nm. The target product (4-cyclohexylpyrrolidin-2-one) is entirely aliphatic and therefore UV-inactive. Reaction completion is autonomously validated by the operator when Thin-Layer Chromatography (TLC), visualized under 254 nm UV light, shows the complete disappearance of the starting material footprint. This eliminates the immediate need for continuous, time-consuming LC-MS sampling during the reaction phase.
Step-by-Step Methodology:
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Reactor Preparation: Purge a high-pressure stainless-steel autoclave with inert Argon gas for 10 minutes to displace ambient oxygen, preventing catalyst poisoning and combustion risks.
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Substrate Loading: Dissolve 10.0 g (62.0 mmol) of 4-phenylpyrrolidin-2-one in 100 mL of anhydrous Methanol (HPLC grade). Transfer the solution into the autoclave.
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Catalyst Addition: Carefully add 1.0 g of 5% Rh/Al₂O₃ catalyst. Causality note: Alumina is chosen as the support over carbon to minimize non-specific adsorption of the polar lactam product.
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Pressurization & Reaction: Seal the autoclave. Purge with Hydrogen gas (H₂) three times, then pressurize to 50 atm. Heat the reaction mixture to 60°C under vigorous mechanical stirring (800 rpm) to overcome mass-transfer limitations of the triphasic (solid-liquid-gas) system.
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In-Process Control (IPC): Monitor the pressure gauge. The reaction is complete when the H₂ pressure stabilizes and stops dropping (typically 8–12 hours), indicating complete saturation of the arene.
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Self-Validation Check: Depressurize the reactor safely. Spot an aliquot on a silica TLC plate (Eluent: 9:1 Dichloromethane/Methanol). Observe under 254 nm UV light. The absence of a UV-active spot confirms 100% conversion.
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Workup & Isolation: Filter the mixture through a pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the pad with an additional 50 mL of Methanol. Concentrate the filtrate under reduced pressure to yield 4-Cyclohexylpyrrolidin-2-one as a high-purity white solid.
Conclusion
4-Cyclohexylpyrrolidin-2-one is a highly versatile, structurally optimized scaffold that leverages the stability of a lactam core alongside the lipophilic and steric benefits of an sp³-rich cyclohexyl ring. By utilizing selective catalytic hydrogenation, researchers can achieve high-yielding, self-validating syntheses that seamlessly integrate into larger drug discovery or materials science pipelines.
References
- Fluorochem, "4-cyclohexyl-2-pyrrolidinone" (Product Code: F360798, CAS: 1428233-96-8).
- PubChemLite, "4-cyclohexylpyrrolidin-2-one (C10H17NO)" (Structural Information and Predicted Mass/LogP).
- MDPI Molecules, "Molecules, Volume 29, Issue 9 (May-1 2024) – 258 articles" (Context on pyrrolidin-2-one derivatives and catalytic activity).
